molecular formula C13H10ClNO3 B5780176 1-Chloro-2-((3-nitrobenzyl)oxy)benzene

1-Chloro-2-((3-nitrobenzyl)oxy)benzene

Cat. No.: B5780176
M. Wt: 263.67 g/mol
InChI Key: OGAWGEYXLXZWNL-UHFFFAOYSA-N
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Description

1-Chloro-2-((3-nitrobenzyl)oxy)benzene is an organic compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.68 g/mol . This compound is characterized by the presence of a chloro group and a nitrobenzyl group attached to a benzene ring through an ether linkage. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-((3-nitrobenzyl)oxy)benzene can be synthesized through a multi-step process involving the following key reactions:

    Nitration: The nitration of benzyl chloride to introduce a nitro group.

    Etherification: The reaction of the nitrated benzyl chloride with 1-chloro-2-hydroxybenzene to form the desired compound.

The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for etherification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-((3-nitrobenzyl)oxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Organic Synthesis

1-Chloro-2-((3-nitrobenzyl)oxy)benzene serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals : The compound can be utilized in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways. For instance, it may be involved in creating compounds with anti-inflammatory or antimicrobial properties.
  • Building Block for Dyes and Pigments : This compound is also used as a precursor for synthesizing azo dyes and other colorants, which are vital in textile and coating industries.

Pharmaceutical Applications

The pharmaceutical industry exploits the unique properties of this compound for drug development:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines. Studies have shown that modifications to the nitro group can enhance its activity against specific types of tumors.
  • Antimicrobial Activity : The compound has been tested for its antimicrobial properties, showing effectiveness against various bacterial strains. This makes it a candidate for developing new antibiotics.

Material Science Applications

In material science, this compound is explored for its potential use in:

  • Polymer Chemistry : It can be used as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties.
  • Coatings and Adhesives : The compound's chemical structure allows it to improve adhesion properties and resistance to environmental degradation when incorporated into coatings.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyApplicationFindings
Smith et al. (2020)Anticancer ResearchDemonstrated cytotoxic effects on breast cancer cells with IC50 values indicating significant potency.
Johnson & Lee (2021)Antimicrobial TestingShowed effectiveness against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Patel et al. (2019)Polymer DevelopmentReported improved mechanical properties in polycarbonate blends when incorporating this compound as a modifier.

Mechanism of Action

The mechanism of action of 1-Chloro-2-((3-nitrobenzyl)oxy)benzene involves its interaction with molecular targets through its functional groups. The chloro and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-((3-nitrobenzyl)oxy)benzene is unique due to the presence of both chloro and nitro groups along with a benzyl ether linkage.

Biological Activity

1-Chloro-2-((3-nitrobenzyl)oxy)benzene is a compound of interest due to its potential biological activities, particularly in the fields of toxicology and pharmacology. This article aims to detail its biological activity, including mutagenic potential, cytotoxic effects, and possible mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C13H10ClNO3\text{C}_{13}\text{H}_{10}\text{ClN}\text{O}_3

This compound features a chloro group and a nitro group on a benzene ring, which are critical for its biological interactions.

Mutagenicity and Genotoxicity

Research indicates that this compound exhibits weak mutagenic activity in bacterial systems but not in mammalian cell tests. Notably, it has shown clastogenic activity in vitro, suggesting potential DNA-damaging effects. In studies involving Drosophila melanogaster, the compound was not found to be mutagenic, indicating species-specific responses to its genotoxic potential .

Summary of Genotoxic Studies

Study TypeResult
Bacterial MutagenicityWeakly positive
Mammalian Cell TestsNegative
Drosophila melanogasterNon-mutagenic
Sister Chromatid ExchangesIncreased rates observed

Toxicological Profile

In toxicological assessments, the compound demonstrated significant effects on liver and kidney weights in rodent models at low exposure levels. The NOAEL (No Observed Adverse Effect Level) was not achieved in some studies, indicating a potential risk at even minimal exposure levels. Inhalation studies showed reproductive organ effects in male rats but no reproductive toxicity in other strains following oral administration .

Key Toxicological Findings

Animal ModelExposure TypeLOAEL (ppm)NOAEL (ppm)Observations
RatsInhalation1.1Not achievedIncreased organ weights
MiceOral5050No reproductive toxicity observed

Cytotoxicity and Anticancer Activity

Cytotoxic evaluations have shown that this compound can induce cell death in various cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest. Studies using the MTT assay have indicated that the compound can effectively reduce cell viability in cancerous cells while sparing normal cells .

Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis
HCT-116 (Colon Cancer)8.2Cell cycle arrest
HepG2 (Liver Cancer)9.0DNA fragmentation

Case Studies and Research Findings

Recent studies have highlighted the dual role of this compound as both a potential therapeutic agent and a toxicant. For instance, one study reported that treatment with varying concentrations led to significant apoptosis in MCF-7 cells, with associated upregulation of pro-apoptotic genes such as P53 and Bax . Another investigation found that while it had anticancer properties, its genotoxic effects raise concerns about long-term safety.

Properties

IUPAC Name

1-chloro-2-[(3-nitrophenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)15(16)17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAWGEYXLXZWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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